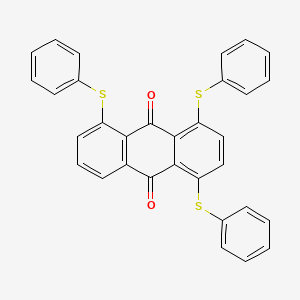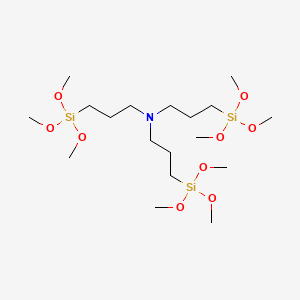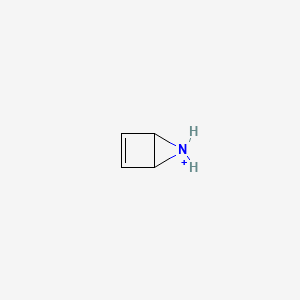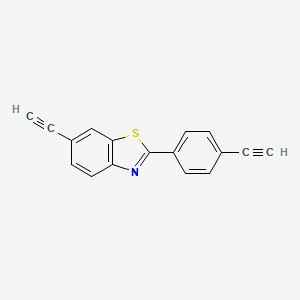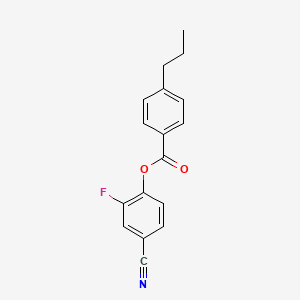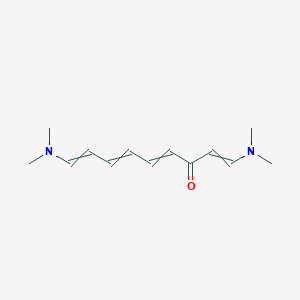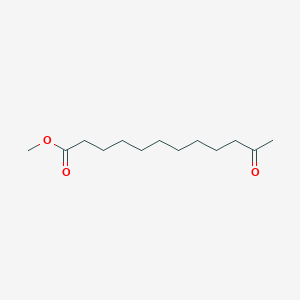
Methyl 11-oxododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-oxododecanoate is an organic compound with the molecular formula C13H24O3. It is a methyl ester derivative of 11-oxododecanoic acid. This compound is known for its role in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 11-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of 11-hydroxy dodecanoic acid followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-oxododecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.
Major Products Formed
Oxidation: 11-oxododecanoic acid.
Reduction: 11-hydroxy dodecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 11-oxododecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial products
Mecanismo De Acción
The mechanism of action of methyl 11-oxododecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 11-hydroxy-4-oxododecanoate
- 11-hydroxy-4-oxododecanoic acid
- Methyl 11-hydroxy-10-methyl-4-oxododecanoate
Uniqueness
Methyl 11-oxododecanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its methyl ester group provides distinct reactivity compared to similar compounds, making it valuable in synthetic chemistry and research applications .
Propiedades
Número CAS |
83993-00-4 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
methyl 11-oxododecanoate |
InChI |
InChI=1S/C13H24O3/c1-12(14)10-8-6-4-3-5-7-9-11-13(15)16-2/h3-11H2,1-2H3 |
Clave InChI |
CWXGVMBXYAXQSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
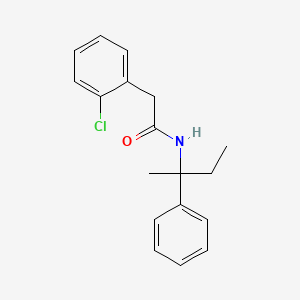
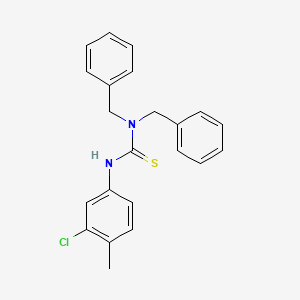
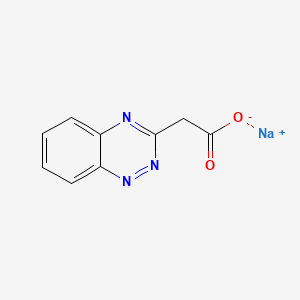
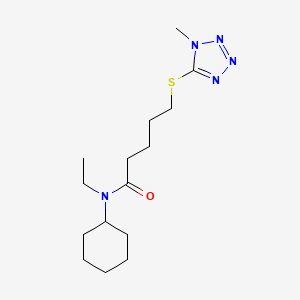
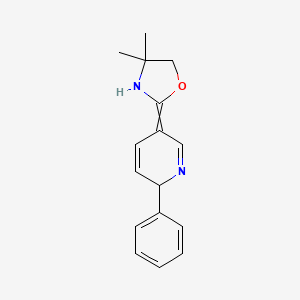
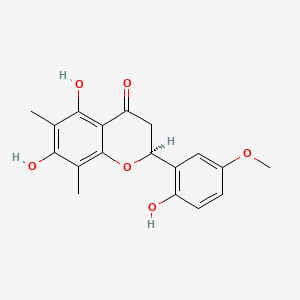
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
